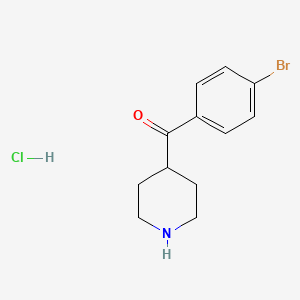

4-(4-Bromobenzoyl)piperidine hydrochloride

Vue d'ensemble

Description

The compound 4-(4-Bromobenzoyl)piperidine hydrochloride is a derivative of piperidine, which is a six-membered heterocyclic amine. The presence of the bromobenzoyl group at the 4-position of the piperidine ring suggests potential reactivity due to the bromine atom, which is commonly used in various organic synthesis reactions as a leaving group or for further functionalization.

Synthesis Analysis

The synthesis of related piperidine compounds involves various strategies, including substitution reactions, elimination reactions, and reduction processes. For instance, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involved an elimination reaction, reduction reaction, and bromination starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . Although the specific synthesis of 4-(4-Bromobenzoyl)piperidine hydrochloride is not detailed in the provided papers, similar synthetic routes could be hypothesized.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic methods such as IR, NMR, and sometimes X-ray diffraction studies. For example, the structure of a novel bioactive heterocycle was confirmed by X-ray diffraction, and the piperidine ring was found to adopt a chair conformation . These techniques are crucial for confirming the molecular structure and the conformation of the synthesized compounds.

Chemical Reactions Analysis

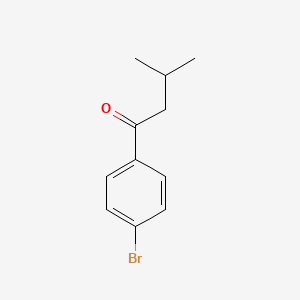

Piperidine derivatives can participate in various chemical reactions, primarily due to the reactivity of the substituents attached to the piperidine ring. The presence of a bromobenzoyl group in 4-(4-Bromobenzoyl)piperidine hydrochloride suggests that it could undergo nucleophilic substitution reactions where the bromine atom acts as a leaving group. Additionally, the carbonyl group in the benzoyl moiety could be involved in condensation reactions or act as an electrophile in nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from spectroscopic data and theoretical calculations. For instance, the combined experimental and theoretical study on the molecular and vibrational structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid provided insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization . The molecular electrostatic potential (MEP) surface map plotted over the optimized geometry of the molecule can reveal information about the charge transfer within the molecule, which is indicative of its chemical reactivity . These analyses are essential for understanding the behavior of the compound under different conditions and its potential interactions with other molecules.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques

The compound has been used in the synthesis of various complex structures. For instance, it's involved in the synthesis of 14C-labelled 2-[4-(p-fluorobenzoyl)piperidin-1-yl]-2′-acetonaphthone hydrochloride, a glutamate release inhibitor (Karibe et al., 1989). Similarly, its derivatives have been synthesized for potential dual antihypertensive agents (Marvanová et al., 2016).

Structural and Molecular Studies

The compound and its derivatives are subjects in structural and molecular studies. For example, the crystal and molecular structure of related compounds like 4-carboxypiperidinium chloride have been characterized (Szafran et al., 2007).

Pharmacological Research

Anticancer Agents

Some derivatives of 4-(4-Bromobenzoyl)piperidine hydrochloride have been synthesized and evaluated as promising anticancer agents. Research shows compounds with this structure demonstrate significant anticancer potential (Rehman et al., 2018).

Antibacterial Activity

N-substituted derivatives of this compound have been synthesized and shown moderate to significant antibacterial activity, highlighting its potential in developing new antibacterial agents (Khalid et al., 2016).

Safety and Hazards

4-(4-Bromobenzoyl)piperidine hydrochloride is classified as a warning substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling this compound .

Propriétés

IUPAC Name |

(4-bromophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFPAHLLTDNUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60525108 | |

| Record name | (4-Bromophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64671-00-7 | |

| Record name | (4-Bromophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)